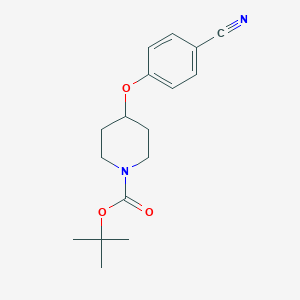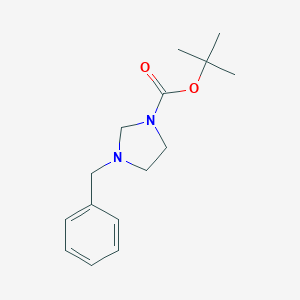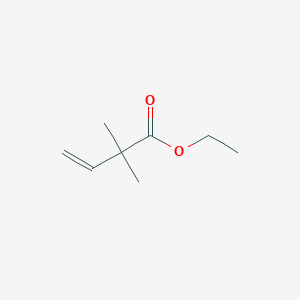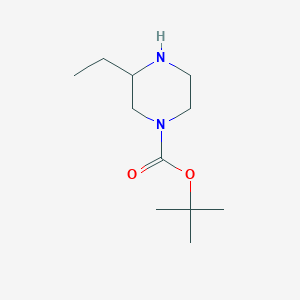
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 333954-86-2 . It has a molecular weight of 302.37 and its molecular formula is C17H22N2O3 . It is a solid substance and is stored in dry conditions at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 443.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . Its enthalpy of vaporization is 70.2±3.0 kJ/mol, and it has a flash point of 222.3±25.9 °C . The compound has 5 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” is a type of aryl piperidine . Aryl piperidines are often used in the synthesis of a wide range of pharmaceuticals and biologically active compounds .
Development of PROTACs
PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by inducing the degradation of specific proteins within cells . Similar compounds, such as “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate” and “tert-Butyl 4-(4-(2-aminoethyl)phenyl)piperidine-1-carboxylate”, have been used as semi-flexible linkers in PROTAC development . It’s possible that “tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” could have similar applications.
Development of New Pharmaceuticals
Given its structural similarity to other biologically active compounds, “tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” could potentially be used in the development of new pharmaceuticals . However, further research would be needed to explore this possibility.
Research into Protein-Protein Interactions
The ability of “tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” to potentially act as a linker in PROTACs suggests that it could also be useful in research into protein-protein interactions . By linking two proteins together, researchers can gain insights into how these proteins interact within cells.
Chemical Education and Research
“tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” could be used in educational settings or research institutions for the study of organic chemistry, particularly in the context of aryl piperidines .
Industrial Applications
While specific industrial applications for “tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate” are not mentioned in the literature, similar compounds are often used in various industries, including the pharmaceutical, agrochemical, and materials industries .
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-10-8-15(9-11-19)21-14-6-4-13(12-18)5-7-14/h4-7,15H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHVBWQNZTWKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629835 | |
| Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
CAS RN |
333954-86-2 | |
| Record name | 4-[(1-(tert-Butoxycarbonyl)-4-piperidinyl)oxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333954-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)




